amine](/img/structure/B11735724.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl](3-methoxypropyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methylamine: is a chemical compound with the molecular formula C10H20ClN3O and a molecular weight of 233.74 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a methoxypropylamine side chain, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent, such as 3-methoxypropylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: (1-ethyl-1H-pyrazol-5-yl)methylamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of novel pharmaceuticals .
Industry: In the industrial sector, (1-ethyl-1H-pyrazol-5-yl)methylamine can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Imidazole Derivatives: Imidazole-containing compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole Derivatives: Indole-based compounds are known for their diverse pharmacological properties and are used in the development of various therapeutic agents.
Aminopyrimidine Derivatives: These compounds are structurally related and possess similar chemical reactivity, making them useful in medicinal chemistry.
Uniqueness: (1-ethyl-1H-pyrazol-5-yl)methylamine stands out due to its unique combination of a pyrazole ring and a methoxypropylamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(1-ethyl-1H-pyrazol-5-yl)methylamine is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure, which features a pyrazole ring and a methoxypropylamine moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, including its therapeutic potential and mechanisms of action, supported by relevant research findings and case studies.
Preliminary studies indicate that (1-ethyl-1H-pyrazol-5-yl)methylamine may interact with specific receptors or enzymes involved in cellular signaling pathways. These interactions can modulate various biological processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Properties
Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, (1-ethyl-1H-pyrazol-5-yl)methylamine has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that this compound reduced the viability of breast cancer cells by disrupting their metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This effect may be particularly beneficial in treating chronic inflammatory diseases .
Case Studies
Study | Findings |
---|---|
Study 1 : Anticancer Activity (2022) | Demonstrated significant reduction in cell viability of breast cancer cells treated with (1-ethyl-1H-pyrazol-5-yl)methylamine at concentrations of 10 µM and 50 µM. |
Study 2 : Anti-inflammatory Effects (2023) | Showed a decrease in IL-6 and TNF-alpha levels in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent. |
Comparative Analysis with Similar Compounds
To understand the unique properties of (1-ethyl-1H-pyrazol-5-yl)methylamine, it is essential to compare it with other similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Compound A | Pyrazole derivative without methoxy group | Moderate anticancer activity |
Compound B | Triazole derivative | Strong anti-inflammatory effects but limited anticancer properties |
(1-ethyl-1H-pyrazol-5-yl)methylamine | Contains both pyrazole and methoxypropylamine moieties | Exhibits both anticancer and anti-inflammatory activities |
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)9-11-6-4-8-14-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
InChI Key |
VATXVRWLJPHDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCOC |
Origin of Product |
United States |
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